REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:14][CH:13]=2)=[N:10][CH:11]=1)C.O.C(O)(=O)C>C(O)COCCO>[OH:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:14][CH:13]=2)=[N:10][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
58.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
5-ethoxy-2-(4-octyloxyphenyl)pyrimidine
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=NC(=NC1)C1=CC=C(C=C1)OCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 220° C.
|
Type
|
CUSTOM
|
Details
|
for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
FILTRATION
|
Details
|
filtering off
|
Type
|
CUSTOM
|
Details
|
recrystallizing from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=NC(=NC1)C1=CC=C(C=C1)OCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |